![molecular formula C22H15ClF3N3O B2815879 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 303984-80-7](/img/structure/B2815879.png)
5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS), while trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Formation of the Hydrazone: The final step involves the reaction of the indole-2,3-dione with phenylhydrazine to form the hydrazone derivative. This reaction typically occurs under mild acidic or neutral conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenylhydrazone moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione structure. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: NCS for chlorination, CF3I for trifluoromethylation, and various halogenating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce indole alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, indole derivatives are known for their diverse activities, including antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, particularly due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to certain targets, while the phenylhydrazone moiety might participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
5-chloro-1-methyl-3-(trifluoromethyl)-1H-indole-2,3-dione: Similar in structure but lacks the phenylhydrazone moiety.
1-(3-trifluoromethylbenzyl)-1H-indole-2,3-dione: Similar but without the chlorine atom.
3-(N-phenylhydrazone)-1H-indole-2,3-dione: Similar but without the trifluoromethyl group.
Uniqueness
The uniqueness of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the phenylhydrazone moiety makes it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), covering its synthesis, reactions, applications, and unique features
特性
IUPAC Name |
5-chloro-3-phenyldiazenyl-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O/c23-16-9-10-19-18(12-16)20(28-27-17-7-2-1-3-8-17)21(30)29(19)13-14-5-4-6-15(11-14)22(24,25)26/h1-12,30H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGCUBMSIHHTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
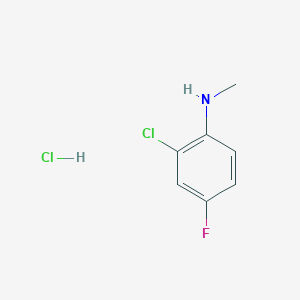
![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)
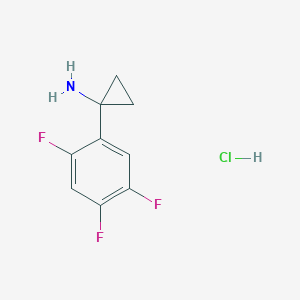
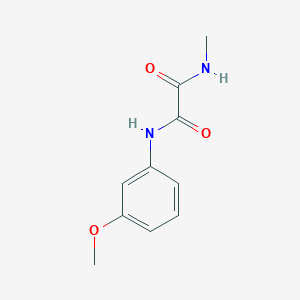
![4-chloro-N-{[(phenylcarbamoyl)amino]methanethioyl}benzamide](/img/structure/B2815803.png)
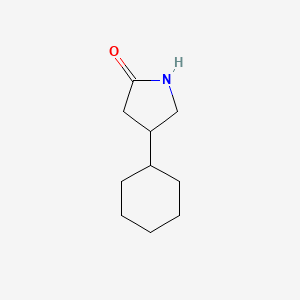
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B2815807.png)
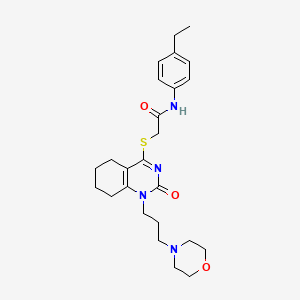

![2-[(3,5-Dichloroanilino)methyl]benzenol](/img/structure/B2815812.png)

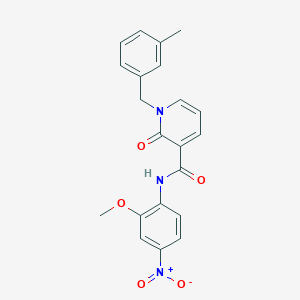
![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)
